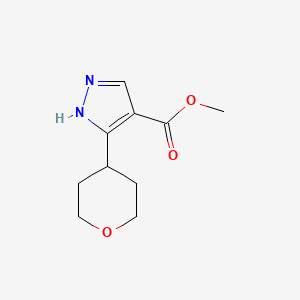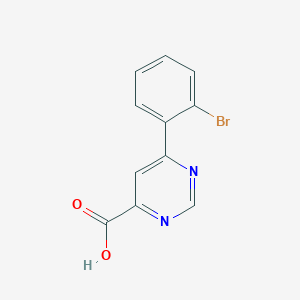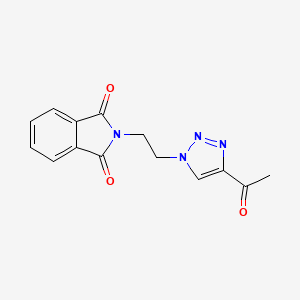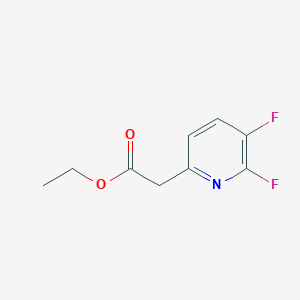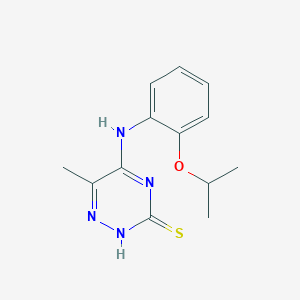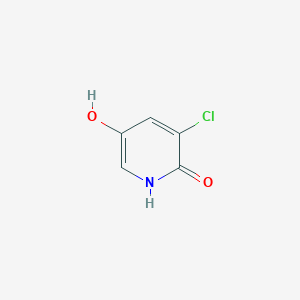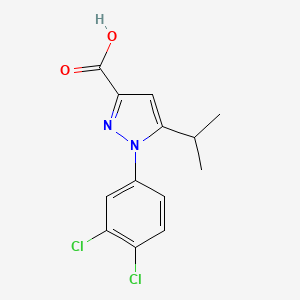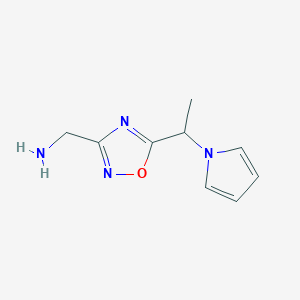
5-Chloro-4-hydroxypicolinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-4-hydroxypicolinaldehyde: is an organic compound with the molecular formula C6H4ClNO2 It is a derivative of picolinaldehyde, featuring a chlorine atom at the 5-position and a hydroxyl group at the 4-position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-hydroxypicolinaldehyde typically involves the chlorination of 4-hydroxypicolinaldehyde. One common method includes the use of N-chlorosuccinimide as a chlorinating agent in the presence of a solvent like dimethylformamide . The reaction is carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反应分析
Types of Reactions: 5-Chloro-4-hydroxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like or can be used.
Reduction: Reagents such as or are commonly employed.
Substitution: Nucleophiles like or can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 5-chloro-4-oxopicolinaldehyde.
Reduction: Formation of 5-chloro-4-hydroxypicolinyl alcohol.
Substitution: Formation of various substituted picolinaldehyde derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 5-Chloro-4-hydroxypicolinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and ligands for coordination chemistry.
Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its structural features make it a useful tool for investigating the mechanisms of enzyme catalysis.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its derivatives are explored for their antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its reactivity makes it a valuable intermediate in the synthesis of various functional materials.
作用机制
The mechanism of action of 5-Chloro-4-hydroxypicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chlorine atom and hydroxyl group contribute to the compound’s reactivity and binding affinity, influencing its biological effects.
相似化合物的比较
5-Hydroxypicolinaldehyde: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chloro-5-hydroxypyridine: Similar structure but with different functional group positioning, leading to varied reactivity and applications.
5-Chloro-2-hydroxypyridine: Another chlorinated pyridine derivative with distinct chemical properties.
Uniqueness: 5-Chloro-4-hydroxypicolinaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and potential applications. The combination of a chlorine atom and a hydroxyl group on the pyridine ring makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
属性
IUPAC Name |
5-chloro-4-oxo-1H-pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-5-2-8-4(3-9)1-6(5)10/h1-3H,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUSEEZFBWWSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
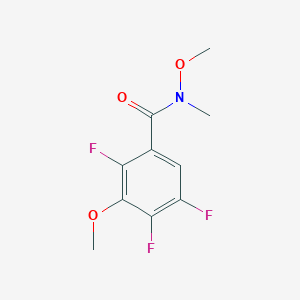
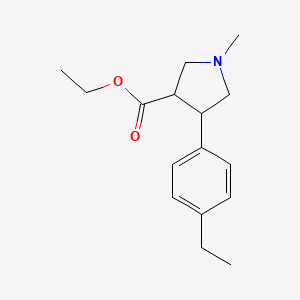
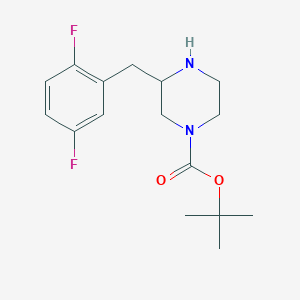
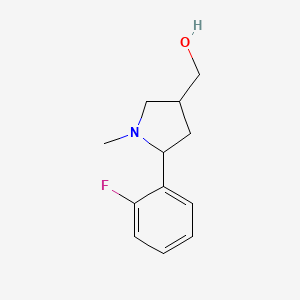
![6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-3,4-dihydroquinazolin-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14868795.png)
